4-isopropoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-Isopropoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound features a complex structure that includes a benzamide core, a thiazole ring, and a methoxybenzofuran moiety, making it a subject of interest for various chemical and biological studies.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-isopropoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide are not yet fully understood. It is known that thiazole and benzofuran moieties, which are present in this compound, have diverse biological activities . Thiazoles have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound could potentially interact with biomolecules through these mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. . The final step often involves the acylation of the thiazole derivative with isopropoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation and nitration reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzofuran carboxylic acid derivatives, while reduction of nitro groups results in amino derivatives.
Scientific Research Applications
4-Isopropoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzofuran moiety may contribute to the compound’s ability to cross cell membranes and reach intracellular targets. Overall, the compound can activate or inhibit biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
4-Isopropoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide stands out due to its unique combination of a benzamide core, thiazole ring, and methoxybenzofuran moiety. This structural complexity allows for diverse chemical reactivity and a broad range of biological activities, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13(2)27-16-9-7-14(8-10-16)21(25)24-22-23-17(12-29-22)19-11-15-5-4-6-18(26-3)20(15)28-19/h4-13H,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGSVKUYOHIIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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